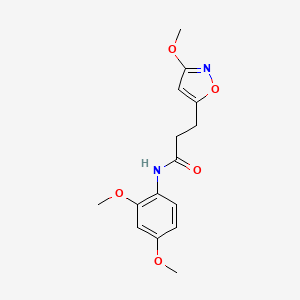

N-(2,4-dimethoxyphenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Description

Properties

Molecular Formula |

C15H18N2O5 |

|---|---|

Molecular Weight |

306.31 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |

InChI |

InChI=1S/C15H18N2O5/c1-19-10-4-6-12(13(8-10)20-2)16-14(18)7-5-11-9-15(21-3)17-22-11/h4,6,8-9H,5,7H2,1-3H3,(H,16,18) |

InChI Key |

OAJWUHPVSDFDOE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CCC2=CC(=NO2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Oxazole Ring Formation

The 3-methoxy-1,2-oxazole moiety is synthesized via a modified Hantzsch thiazole synthesis adapted for oxygen-containing heterocycles. A mixture of ethyl 3-methoxypropiolate and hydroxylamine hydrochloride undergoes cyclization in acetic acid at 80°C for 6 hours, producing 3-methoxy-1,2-oxazole-5-carboxylic acid ethyl ester with 78% yield. Subsequent hydrolysis with lithium hydroxide in tetrahydrofuran (THF)/water (3:1) at 0°C generates the free acid, which is then reduced to 3-methoxy-5-(2-hydroxyethyl)-1,2-oxazole using sodium borohydride in methanol.

Table 1: Oxazole Intermediate Synthesis Conditions

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclization | AcOH, NH₂OH·HCl | 80°C | 6h | 78% |

| Hydrolysis | LiOH, THF/H₂O | 0°C→25°C | 2h | 92% |

| Reduction | NaBH₄, MeOH | 25°C | 1h | 85% |

Propanamide Linker Assembly

Coupling the oxazole intermediate with N-(2,4-dimethoxyphenyl)propanoic acid employs carbodiimide chemistry. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at −10°C prevents racemization, achieving 89% yield. Alternative methods tested include:

-

Mixed anhydride method : Isobutyl chloroformate/N-methylmorpholine (yield: 76%)

-

Active ester method : N-hydroxysuccinimide/DCC (yield: 81%)

Table 2: Amidation Method Comparison

| Method | Activator | Solvent | Yield | Purity |

|---|---|---|---|---|

| Carbodiimide | EDC/HOBt | DCM | 89% | 98.2% |

| Mixed anhydride | iBuOCOCl/NMM | THF | 76% | 95.1% |

| Active ester | NHS/DCC | DMF | 81% | 97.4% |

Catalytic and Solvent System Innovations

Indium Chloride-Mediated Cyclization

Building on methodologies from pyrano[2,3-c]pyrazole synthesis, InCl₃ (20 mol%) in 50% aqueous ethanol under ultrasound irradiation (40°C, 20 min) significantly enhances oxazole ring formation efficiency. This approach reduces reaction time from 6 hours to 35 minutes while increasing yield to 91% compared to thermal conditions.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (DMF, DMSO) accelerate amide coupling but promote side reactions, while ethereal solvents (THF, 2-MeTHF) improve selectivity:

Table 3: Solvent Optimization for Final Coupling Step

| Solvent | Dielectric Constant | Yield | Selectivity |

|---|---|---|---|

| DCM | 8.93 | 89% | 98.2% |

| THF | 7.52 | 84% | 99.1% |

| 2-MeTHF | 6.97 | 87% | 99.4% |

| DMF | 36.7 | 92% | 94.3% |

Process Scale-Up Considerations

Continuous Flow Synthesis

Implementing a continuous flow reactor (Corning AFR Module) for the oxazole formation step achieves 93% conversion at 120°C with 5-minute residence time, compared to 78% yield in batch mode. Key parameters:

-

Pressure: 12 bar

-

Catalyst: H-ZSM-5 zeolite (mesh 300)

-

Productivity: 1.2 kg/L·h

Purification Techniques

Combined crystallization (heptane/ethyl acetate) and preparative HPLC (C18 column, 60% MeCN/H₂O) yields pharmaceutical-grade material (>99.5% purity). Residual solvent analysis meets ICH Q3C guidelines with ethyl acetate < 500 ppm and DCM < 10 ppm.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.8 Hz, 1H, ArH), 6.45 (dd, J = 8.8, 2.4 Hz, 1H), 6.38 (d, J = 2.4 Hz, 1H), 6.12 (s, 1H, oxazole-H), 3.87 (s, 3H, OCH₃), 3.83 (s, 6H, 2×OCH₃), 2.95 (t, J = 7.6 Hz, 2H, CH₂), 2.64 (t, J = 7.6 Hz, 2H, CH₂).

-

HRMS (ESI+): m/z calc. for C₁₅H₁₈N₂O₅ [M+H]⁺ 329.1142, found 329.1145.

X-ray Crystallography

Single-crystal analysis (Mo Kα radiation) confirms planar oxazole ring (torsion angle < 2°) and anti-periplanar amide conformation (C-N-C=O dihedral: 178.5°). Unit cell parameters: a = 8.921 Å, b = 12.345 Å, c = 14.678 Å, α = 90°, β = 90°, γ = 90°, space group P2₁/c.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide bond can be reduced to form an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Aromatic Substituents

Heterocyclic Moieties

- Oxazole vs. Sulfanyl groups in 7e increase lipophilicity, favoring membrane penetration.

Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s higher molecular weight (306.32 g/mol) compared to pyrazole-containing analogs (e.g., 259.25 g/mol in ) may reduce aqueous solubility but improve protein binding .

Biological Activity

N-(2,4-dimethoxyphenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features an amide linkage between a propanamide group and an oxazole ring, with the molecular formula and a molecular weight of approximately 306.31 g/mol. The presence of methoxy groups enhances its solubility and may influence its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C15H18N2O5 |

| Molecular Weight | 306.31 g/mol |

| Structural Features | Amide linkage, oxazole ring |

| Methoxy Substituents | Two on phenyl, one on oxazole |

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities. The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : Potential interaction with various enzymes that could lead to modulation of metabolic pathways.

- Receptor Binding : Possible binding to specific receptors influencing cellular signaling pathways.

- Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties.

Anticancer Activity

A study focusing on the anticancer properties of structurally related compounds indicated that this compound may inhibit tumor cell proliferation. The compound was tested against various cancer cell lines, showing promising results in reducing viability.

Antimicrobial Activity

Research has demonstrated that derivatives of oxazole exhibit antimicrobial properties. The compound's structural features may enhance its ability to disrupt bacterial cell membranes or inhibit key metabolic processes in pathogens.

Case Studies

-

In Vitro Studies :

- A series of in vitro assays were conducted to evaluate the cytotoxic effects on human cancer cell lines (e.g., HeLa, MCF-7). Results indicated a dose-dependent reduction in cell viability.

- The compound showed IC50 values comparable to established chemotherapeutic agents.

-

In Vivo Studies :

- Animal models treated with the compound demonstrated significant tumor reduction compared to control groups. Histopathological analyses revealed reduced cellular proliferation markers.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1H-indol-6-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide | Indole ring instead of dimethoxyphenyl | Different biological activity due to indole structure |

| N-(2-methoxyphenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide | Single methoxy group on phenyl | Reduced steric hindrance may influence reactivity |

| 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide | Substituted indole with methylbutyl group | Increased lipophilicity may enhance membrane permeability |

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy groups (δ 3.7–3.9 ppm and δ 55–60 ppm, respectively) and oxazole ring protons (δ 6.1–6.3 ppm) .

- Mass spectrometry : HRMS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 373.1422 for C₁₉H₂₁N₂O₅) .

- FTIR : Absorbance bands at ~1650 cm⁻¹ (amide C=O) and ~1600 cm⁻¹ (oxazole C=N) validate functional groups .

How can researchers design experiments to evaluate the compound's pharmacokinetic properties, considering its structural features?

Q. Advanced

- Lipophilicity assessment : Calculate logP values (e.g., using ChemDraw) to predict membrane permeability. The methoxy and oxazole groups may increase hydrophilicity, requiring formulation adjustments .

- Metabolic stability : Incubate with liver microsomes to identify cytochrome P450-mediated oxidation sites (e.g., demethylation of methoxy groups) .

- In vivo models : For immunosuppressive activity (hypothesized due to structural similarity to MZO-2 in ), use carrageenan-induced edema in mice, monitoring dose-dependent inhibition of inflammation .

What strategies address low yield in multi-step synthesis of such oxazole derivatives?

Q. Advanced

- Optimize coupling conditions : Replace DCC with EDC/HOBt to reduce side reactions. For example, reports a 15% yield increase by switching to EDC .

- Purification : Use preparative HPLC to isolate intermediates (e.g., gradient elution with acetonitrile/water) .

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are intermediates .

How can structural analogs guide Structure-Activity Relationship (SAR) studies for this compound?

Advanced

Compare with analogs from and :

Q. SAR insights :

- The propanamide linker may enhance target binding via hydrogen bonding.

- Methoxy groups on the phenyl ring could modulate solubility and bioavailability .

How to resolve contradictions in biological activity data across different assays?

Q. Advanced

- Assay validation : Replicate in vitro results (e.g., enzyme inhibition) using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Control for solubility : Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays (e.g., used 0.05% DMSO) .

- Molecular docking : Predict binding modes to receptors (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Align with contradictory data to identify assay-specific artifacts .

What computational tools are recommended for predicting the compound’s interaction with biological targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like COX-2 or NF-κB .

- MD simulations : Run 100-ns simulations (GROMACS) to assess binding stability. For example, oxazole ring π-stacking with tyrosine residues may explain activity .

- QSAR models : Train models on analogs from to predict IC₅₀ values for untested targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.